molecular formula C14H20INO2 B5103319 4-[4-(4-iodophenoxy)butyl]morpholine

4-[4-(4-iodophenoxy)butyl]morpholine

Cat. No.: B5103319
M. Wt: 361.22 g/mol
InChI Key: KSKOBZIUIQSGCN-UHFFFAOYSA-N
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Description

4-[4-(4-Iodophenoxy)butyl]morpholine is a morpholine derivative featuring a four-carbon butyl chain linking the morpholine ring to a 4-iodophenoxy group.

Properties

IUPAC Name

4-[4-(4-iodophenoxy)butyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO2/c15-13-3-5-14(6-4-13)18-10-2-1-7-16-8-11-17-12-9-16/h3-6H,1-2,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKOBZIUIQSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCOC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-iodophenoxy)butyl]morpholine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:

    Preparation of 4-iodophenol: This can be achieved by iodination of phenol using iodine and an oxidizing agent.

    Formation of 4-iodophenoxybutyl bromide: React 4-iodophenol with 1,4-dibromobutane in the presence of a base to form 4-iodophenoxybutyl bromide.

    Coupling with morpholine: The final step involves the reaction of 4-iodophenoxybutyl bromide with morpholine under basic conditions to yield 4-[4-(4-iodophenoxy)butyl]morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-iodophenoxy)butyl]morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenoxy and morpholine groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenoxy or morpholine groups.

    Reduction: Reduced forms of the phenoxy or morpholine groups.

Scientific Research Applications

4-[4-(4-iodophenoxy)butyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-iodophenoxy)butyl]morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodophenoxy group can facilitate binding to specific sites, while the morpholine ring can enhance solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

(a) 4-[4-(3,4-Dimethylphenoxy)butyl]morpholine (CAS 415936-90-2)
  • Structure : Differs by replacing iodine with 3,4-dimethyl groups on the phenyl ring.
  • Applications : Likely used in drug discovery for optimizing pharmacokinetics .
(b) 4-(4-Nitrophenyl)morpholine (CAS 6425-46-3)
  • Structure : Nitro group replaces iodine.
  • Properties : The electron-withdrawing nitro group increases reactivity in reduction or coupling reactions. Reported as an intermediate in antitumor drug synthesis .
  • Solid-State Behavior : Forms centrosymmetric dimers via C–H···O hydrogen bonds, contrasting with sulfur-containing analogs like 4-(4-nitrophenyl)thiomorpholine, which exhibit face-to-face aromatic stacking .
(c) 4-(4-Iodobenzoyl)morpholine
  • Structure: Benzoyl group replaces phenoxy-butyl chain.
  • Applications : Used in coupling reactions (e.g., amide formation) due to the reactive carbonyl group .

Variations in the Linking Chain

(a) 4-[2-(4-Iodophenoxy)ethyl]morpholine
  • Structure : Shorter ethyl chain (vs. butyl).
  • Impact : Reduced molecular flexibility and lower lipophilicity. May influence binding affinity in target proteins .
(b) 4-(4-Chlorobutyl)morpholine hydrochloride (CAS 98997-74-1)
  • Structure: Chlorine replaces the phenoxy group.
  • Synthesis : Prepared via nucleophilic substitution, similar to methods for thiomorpholine derivatives .
  • Applications : Intermediate in synthesizing cationic surfactants or bioactive molecules.

Heteroatom Modifications in the Morpholine Ring

(a) 4-(4-Nitrophenyl)thiomorpholine
  • Structure : Sulfur replaces oxygen in the morpholine ring.
  • Properties :
    • Increased lipophilicity (logP +0.5–1.0 vs. morpholine).
    • Forms weak C–H···S interactions in crystal lattices, altering solubility and stability .
  • Metabolism : Sulfur serves as a "soft spot" for oxidative metabolism, enabling controlled drug release .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight logP (Predicted) Key Features
4-[4-(4-Iodophenoxy)butyl]morpholine ~333.16 ~3.5 Halogen bonding potential; moderate lipophilicity
4-[4-(3,4-Dimethylphenoxy)butyl]morpholine 263.38 ~4.0 High lipophilicity; potential CNS penetration
4-(4-Nitrophenyl)thiomorpholine 242.31 ~2.8 Reactive nitro group; metabolically labile sulfur
4-[2-(4-Iodophenoxy)ethyl]morpholine 333.16 ~3.0 Shorter chain; reduced steric hindrance

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